

Spectroscopic Analysis of Ivermectin B1a Monosaccharide: A Technical Guide

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Compound of Interest

Compound Name: *Ivermectin B1a monosaccharide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the analysis of **Ivermectin B1a monosaccharide**. Ivermectin, a potent macrocyclic lactone antiparasitic agent, is a mixture of two homologous compounds, with Ivermectin B1a being the major component. The monosaccharide derivative, formed by the hydrolysis of the terminal oleandrose unit, is a key compound in understanding the metabolism and degradation of Ivermectin. This guide details the experimental protocols and presents key quantitative data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the structural elucidation and quantification of Ivermectin B1a and its monosaccharide derivative. Techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are commonly employed.

Fragmentation Pattern

The fragmentation of Ivermectin B1a typically involves the cleavage of the glycosidic bonds, leading to the loss of the sugar moieties. The loss of the terminal oleandrose results in the formation of the **Ivermectin B1a monosaccharide**. Further fragmentation leads to the aglycone. The monosaccharide itself will exhibit a distinct fragmentation pattern.

In positive ion mode, Ivermectin B1a often forms adducts with sodium $[M+Na]^+$ or ammonium $[M+NH_4]^+$. For example, the ESI tandem mass spectrum of Ivermectin B1a can show a peak at m/z 897.4 corresponding to the $[B1a+Na]^+$ adduct.[1] The fragmentation of the ammonium adduct of Ivermectin B1a (m/z 892.5) produces major product ions at m/z 307.2, 551.3, and 569.3.[2]

The loss of the monosaccharide unit from the $[M+NH_4]^+$ precursor ion of Ivermectin B1a (H_2B1a) results in a product ion at m/z 713.4.[3] The monosaccharide itself has a molecular weight of 730.92 g/mol .[4][5]

Table 1: Key Mass Spectrometry Data for Ivermectin B1a and its Monosaccharide

Compound/Fragme nt	Precursor Ion (Adduct)	m/z	Reference
Ivermectin B1a	$[M+Na]^+$	897.4	[1]
Ivermectin B1a	$[M+NH_4]^+$	892.3	[3]
Ivermectin B1a Fragment	Loss of Monosaccharide	713.4	[3]
Ivermectin B1a Fragment	Loss of Disaccharide	568.9	[3]
Ivermectin B1a Aglycone Fragment	McLafferty Rearrangement	307.4	[3]
Ivermectin B1a Monosaccharide	Molecular Weight	730.92	[4][5]

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of Ivermectin B1a and its derivatives.

- Sample Preparation:
 - Dissolve a reference standard of **Ivermectin B1a monosaccharide** in a suitable solvent such as methanol or acetonitrile to prepare a stock solution.
 - Perform serial dilutions to prepare working standards and quality control samples.
 - For biological matrices, a protein precipitation step using cold acetonitrile is typically employed, followed by centrifugation.
- Chromatographic Separation (HPLC):
 - Column: A reversed-phase C18 column (e.g., Zorbax Extend-C18, 150 x 4.6 mm, 3.5 μ m) is commonly used.[\[1\]](#)
 - Mobile Phase: A gradient elution with water (A) and acetonitrile/methanol (B) is often utilized.[\[1\]](#)
 - Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[\[1\]](#)
 - Column Temperature: Maintain the column at a constant temperature, for example, 30°C or 40°C.[\[1\]](#)
 - Injection Volume: Inject a small volume of the prepared sample (e.g., 20 μ L).
- Mass Spectrometric Detection (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+) is generally used.
 - Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, targeting the specific precursor-to-product ion transitions.
 - Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for the specific analyte and instrument.

Experimental Workflow: LC-MS/MS



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Caption: Workflow for the LC-MS/MS analysis of **Ivermectin B1a monosaccharide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the definitive structural confirmation of **Ivermectin B1a monosaccharide**. Both one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HMBC) NMR experiments are utilized.

Spectral Characteristics

The ^1H and ^{13}C NMR spectra of **Ivermectin B1a monosaccharide** are reported to be very similar to those of the parent Ivermectin B1a molecule. The primary differences are observed in the chemical shifts of the protons and carbons near the point of hydrolysis, specifically at the C-4' position of the remaining sugar moiety.[6]

While a complete, experimentally determined NMR chemical shift table for the isolated **Ivermectin B1a monosaccharide** is not readily available in the public literature, the data for the parent compound serves as a crucial reference. The key diagnostic signals would be the absence of the signals corresponding to the second, terminal oleandrose sugar and the altered chemical shifts around the new hydroxyl group at C-4'.

Table 2: Representative ^1H and ^{13}C NMR Chemical Shifts for the Saccharide Portion of Ivermectin B1a (Reference Data)

Position	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
1'	~4.7	~98
2'	~3.5	~36
3'	~3.1	~78
4'	~3.0	~70
5'	~3.9	~68
6' (CH ₃)	~1.2	~18
1''	~5.0	~95
2''	~3.6	~35
3'' (OCH ₃)	~3.4	~79
4''	~3.2	~75
5''	~4.0	~67
6'' (CH ₃)	~1.3	~17

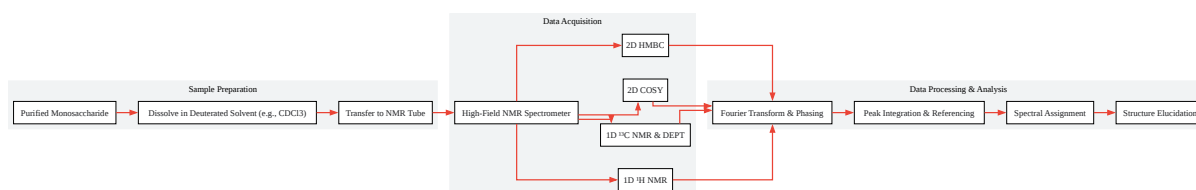
Note: These are approximate values for the disaccharide portion of Ivermectin B1a and will differ slightly for the monosaccharide, particularly at the 4' position.

Experimental Protocol: NMR Analysis

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the purified **Ivermectin B1a monosaccharide** in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
 - Transfer the solution to a 5 mm NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

- Data Acquisition:
 - Acquire ^1H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Acquire ^{13}C NMR spectra, including DEPT experiments to aid in carbon multiplicity assignment.
 - Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon correlations, which are vital for confirming the structure.

Experimental Workflow: NMR



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Caption: Workflow for the NMR spectroscopic analysis of **Ivermectin B1a monosaccharide**.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For **Ivermectin B1a monosaccharide**, the IR spectrum will be dominated by absorptions from hydroxyl, ether, ester, and alkyl groups.

Spectral Characteristics

The IR spectrum of **Ivermectin B1a monosaccharide** is expected to be very similar to that of Ivermectin B1a, with the key functional groups giving rise to characteristic absorption bands. The presence of the monosaccharide moiety will contribute to the broad O-H stretching region and the C-O stretching "fingerprint" region.

Table 3: Expected Infrared Absorption Bands for **Ivermectin B1a Monosaccharide**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3450 (broad)	O-H (hydroxyls)	Stretching
~2970-2850	C-H (alkyl)	Stretching
~1715	C=O (ester, lactone)	Stretching
~1640	C=C (alkene)	Stretching
~1460, ~1380	C-H (alkyl)	Bending
~1250-1000	C-O (ethers, esters, alcohols)	Stretching

Note: These are general ranges and the exact peak positions can vary.

Experimental Protocol: FTIR-ATR Analysis

- Sample Preparation:
 - Ensure the sample of **Ivermectin B1a monosaccharide** is pure and dry.
 - No extensive sample preparation is required for Attenuated Total Reflectance (ATR) analysis.

- Data Acquisition:
 - Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
 - The final spectrum is presented in terms of absorbance or transmittance.

Experimental Workflow: FTIR



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Caption: Workflow for the FTIR-ATR analysis of **Ivermectin B1a monosaccharide**.

This guide provides a foundational understanding of the spectroscopic techniques applied to the analysis of **Ivermectin B1a monosaccharide**. For more detailed and specific applications, it is recommended to consult the primary research literature.

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